Benzyl[2-(diethylamino)ethyl]amine
Overview
Description
Benzyl[2-(diethylamino)ethyl]amine, also known as BDEA, is an organic compound with a molecular weight of 211.33 g/mol. It is a secondary amine, and is a derivative of benzyl alcohol. BDEA is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It has a boiling point of 202 °C and a melting point of -45 °C. BDEA is a versatile compound that has many applications in scientific research, including in the synthesis of other compounds, as a reagent in biochemical experiments, and as a drug.
Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Cancer Research
One of the applications of benzyl derivatives involves the study of human urinary carcinogen metabolites, which are crucial for understanding tobacco and cancer connections. These studies focus on identifying carcinogens and their metabolites in the urine of smokers or those exposed to environmental tobacco smoke. Such research highlights the importance of these metabolites as biomarkers in investigating the impact of tobacco on cancer, showcasing the broader relevance of benzyl derivatives in biomedical research (Hecht, 2002).
Pharmacological Characterization and Behavioral Effects
Benzyl derivatives, like Eticlopride, a substituted benzamide analog with high affinity for dopamine D2‐like receptors, serve as key research tools in understanding central dopamine receptor function and the role of D2‐like receptors in behavior. Through pharmacological characterization and evaluating behavioral effects, these studies contribute to a deeper understanding of the neurological basis of behaviors and potential therapeutic approaches for disorders involving dopamine receptor dysregulation (Martelle & Nader, 2008).
Synthesis and Structural Properties of Novel Compounds
Research into the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the chemical versatility and potential of benzyl derivatives. These studies not only contribute to our understanding of chemical synthesis pathways but also highlight the potential for discovering new materials with unique properties for various applications (Issac & Tierney, 1996).
Metalloporphyrin-Catalyzed C-H Bond Functionalization
The role of benzyl derivatives in metalloporphyrin-catalyzed C-H bond functionalization underscores their significance in organic synthesis and biomimetic studies. These reactions, which include hydroxylation, amination, and carbenoid insertion, are critical for developing synthetic methodologies that mimic natural processes, paving the way for the synthesis of complex organic molecules with high precision (Che et al., 2011).
Biocompatible, Degradable Materials Research
The exploration of benzyl derivatives in creating biocompatible, degradable materials, particularly through the chemical modification of natural polymers like hyaluronan, highlights their potential in developing new materials for clinical applications. Such research is instrumental in advancing biomedical materials science, offering new solutions for tissue engineering, drug delivery systems, and wound healing applications (Campoccia et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl[2-(diethylamino)ethyl]amine is a complex organic compound. Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as amination and arylation . These reactions can lead to the formation of new compounds, which can interact with biological targets and induce changes at the molecular level .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the synthesis of amines .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as molecular structure and the presence of functional groups .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, such as the generation of radicals by radical chain polymerization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or ions in the environment . .
properties
IUPAC Name |
N-benzyl-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXMWBGLBNFTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304452 | |
Record name | benzyl[2-(diethylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15855-37-5 | |
Record name | N1,N1-Diethyl-N2-(phenylmethyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15855-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 165823 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015855375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165823 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl[2-(diethylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl[2-(diethylamino)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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